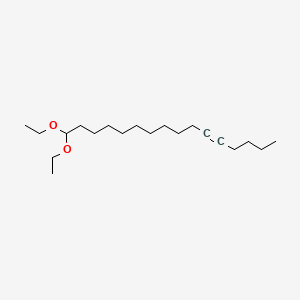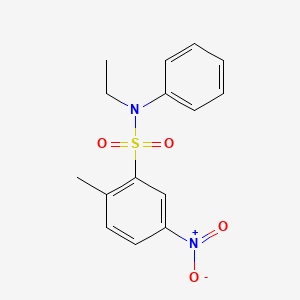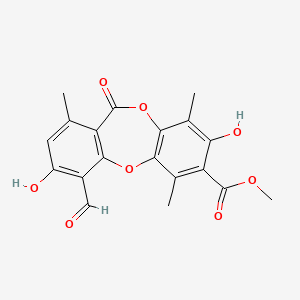
Granulatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Granulatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its ability to form granules, which are larger, more stable aggregates of smaller particles. This characteristic makes it valuable in industries such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Granulatin can be synthesized through both dry and wet granulation methods. In dry granulation, the compound is formed without the use of a liquid solution, making it suitable for moisture-sensitive materials. This process involves compressing the powder particles under high pressure to form granules. Common techniques include roller compaction and slugging .
Wet granulation, on the other hand, involves the use of a granulating fluid, such as water or ethanol, to bind the powder particles together. This method is more effective for achieving uniform granules and is widely used in the pharmaceutical industry. The process includes steps such as wetting, nucleation, coalescence, and drying .
Industrial Production Methods
Industrial production of this compound typically employs large-scale equipment such as rotary drum granulators, fluidized bed granulators, and high-shear mixers. These methods ensure consistent quality and efficiency in producing granules with desired properties. The choice of method depends on factors such as the nature of the raw materials, desired granule size, and production scale .
化学反応の分析
Granulatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process yields reduced forms of the compound with different chemical characteristics.
Substitution: Substitution reactions involve replacing one functional group in this compound with another. Common reagents include halogens, acids, and bases, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
科学的研究の応用
Granulatin has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various compounds. Its ability to form stable granules makes it valuable in catalysis and material science research.
Biology
In biological research, this compound is employed in the study of cellular processes and drug delivery systems. Its granulated form enhances the stability and bioavailability of active ingredients.
Medicine
This compound is extensively used in the pharmaceutical industry for the production of tablets and capsules. Its granulated form ensures uniform dosage and improves the flow properties of the powder mix, making it easier to handle and process .
Industry
In the industrial sector, this compound is used in the production of fertilizers, detergents, and other granular products. Its ability to improve the flow properties and stability of powders makes it an essential component in various manufacturing processes .
作用機序
The mechanism of action of Granulatin involves the formation of strong bonds between powder particles, resulting in the creation of granules. These bonds can be formed through adhesive and cohesive forces, interfacial forces in liquid films, solid bridges after solvent evaporation, attractive forces between solid particles, and mechanical interlocking .
Molecular Targets and Pathways
This compound primarily targets the physical properties of powder particles, enhancing their flowability, compressibility, and stability. The pathways involved include the formation of liquid bridges, solid bridges, and mechanical interlocking, which collectively contribute to the granulation process .
類似化合物との比較
Granulatin can be compared with other granulating agents such as microcrystalline cellulose, lactose, and starch. While these compounds also facilitate granulation, this compound stands out due to its superior binding properties and versatility in both dry and wet granulation methods.
Similar Compounds
Microcrystalline Cellulose: Commonly used as a binder and filler in tablet formulations.
Lactose: Used as a filler and binder in pharmaceutical formulations.
Starch: Employed as a disintegrant and binder in tablet production.
This compound’s unique ability to form strong, stable granules with a wide range of materials makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
69306-81-6 |
|---|---|
分子式 |
C19H16O8 |
分子量 |
372.3 g/mol |
IUPAC名 |
methyl 10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3 |
InChIキー |
HTAATVDZOHXHBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



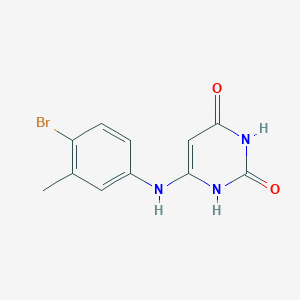
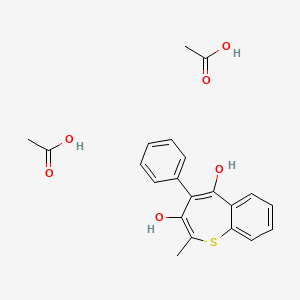

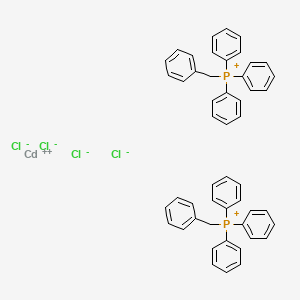

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
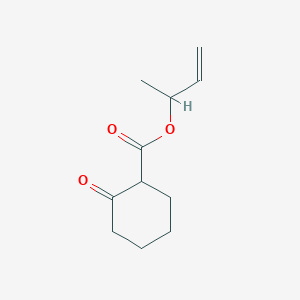
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

